molecular formula C18H29BN2O4 B6335032 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester CAS No. 1032758-86-3

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6335032
CAS No.: 1032758-86-3
M. Wt: 348.2 g/mol
InChI Key: RDTPKDBWIRXHRH-UHFFFAOYSA-N
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Description

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This compound is characterized by its stability and reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Deboronated Products: Resulting from protodeboronation reactions.

Mechanism of Action

The mechanism of action of 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The Boc-protected ethylamino group offers protection during reactions, while the boronic ester facilitates efficient coupling reactions.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O4/c1-9-21(15(22)23-16(2,3)4)14-11-10-13(12-20-14)19-24-17(5,6)18(7,8)25-19/h10-12H,9H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTPKDBWIRXHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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